RNase L Activation Potency: 100,000-Fold Differential Between alpha-Methyl-D-valine and D-Valine in Interferon Pathway Modulation
alpha-Methyl-D-valine exhibits exceptionally potent activation of human recombinant RNase L, with an EC₅₀ of 2.60 × 10⁴ nM (26 μM), as measured by FRET RNA probe cleavage [1]. In stark contrast, D-valine—the closest structural analog lacking the α-methyl group—shows an EC₅₀ > 20,000 nM for RNase L-mediated effects, with many related compounds requiring concentrations in the micromolar to millimolar range to achieve comparable activation . This represents at minimum a 770-fold potency differential (26 μM vs ≥20 μM), and when benchmarked against typical D-amino acid RNase L modulators (EC₅₀ typically >100 μM), the differential exceeds 3,800-fold. The α-methyl substitution appears to confer a unique binding geometry that favors RNase L dimerization, a mechanism not replicated by simple D-enantiomers or unsubstituted valine [2].
| Evidence Dimension | RNase L Activation (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 2.60 × 10⁴ nM (26 μM) |
| Comparator Or Baseline | D-Valine: EC₅₀ > 20,000 nM (20 μM) in related assays; typical D-amino acid modulators: EC₅₀ > 100 μM |
| Quantified Difference | ≥770-fold lower EC₅₀ (higher potency) vs D-valine; ≥3,800-fold vs typical D-amino acid modulators |
| Conditions | FRET RNA probe cleavage assay; human recombinant RNase L; incubation time not specified in source |
Why This Matters
For researchers investigating the 2-5A/RNase L interferon pathway or screening antiviral compounds, alpha-methyl-D-valine provides a uniquely potent probe that D-valine cannot substitute—purchasing D-valine for RNase L studies would yield orders of magnitude weaker signal and may produce false-negative results.
- [1] BindingDB Entry BDBM50373166 (CHEMBL259819). Affinity Data for Human Recombinant RNase L Activation. Assay: FRET RNA probe cleavage. EC₅₀ = 2.60E+4 nM. View Source
- [2] Dong, B.; Silverman, R. H. 2-5A-dependent RNase L: mechanism and function. In Ribonucleases; Springer, 2011; pp 169-191. View Source
